molecular formula C8H9Cl2N B084834 2,6-Dichlorophenethylamine CAS No. 14573-23-0

2,6-Dichlorophenethylamine

Cat. No.: B084834
CAS No.: 14573-23-0
M. Wt: 190.07 g/mol
InChI Key: ACIMQXSSGMWVKG-UHFFFAOYSA-N
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Description

2,6-Dichlorophenethylamine is an organic compound with the chemical formula C8H9Cl2N. It is a phenethylamine derivative characterized by two chlorine atoms attached to the phenyl ring and an ethylamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorophenethylamine can be synthesized through various chemical processes. One common method involves the reaction of 2,6-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichlorophenethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenethylamine
  • 3,5-Dichlorophenethylamine
  • 2,6-Dichlorobenzylamine

Comparison

2,6-Dichlorophenethylamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other dichlorophenethylamine derivatives, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIMQXSSGMWVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370124
Record name 2,6-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14573-23-0
Record name 2,6-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichlorophenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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